molecular formula C10H14O3S B12073106 1-Phenylpropan-2-yl methanesulfonate CAS No. 61380-47-0

1-Phenylpropan-2-yl methanesulfonate

Cat. No.: B12073106
CAS No.: 61380-47-0
M. Wt: 214.28 g/mol
InChI Key: KBYZZLVTQKGSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpropan-2-yl methanesulfonate is an organosulfur compound featuring a methanesulfonate ester group (-OSO₂CH₃) attached to a 1-phenylpropan-2-yl backbone. Its structure combines aromatic (phenyl) and aliphatic (propan-2-yl) moieties, making it a versatile intermediate in organic synthesis. The compound has been utilized in the preparation of haptens for methamphetamine vaccines, where it serves as a key building block for generating immunogenic conjugates .

Properties

IUPAC Name

1-phenylpropan-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-9(13-14(2,11)12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYZZLVTQKGSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976925
Record name 1-Phenylpropan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61380-47-0
Record name Benzeneethanol, alpha-methyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpropan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

    Reactivity: 1-Phenylpropan-2-yl methanesulfonate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

    Major Products: Reduction yields the corresponding alcohol, while substitution reactions can lead to various derivatives.

  • Scientific Research Applications

    Organic Synthesis

    1-Phenylpropan-2-yl methanesulfonate is primarily utilized as an intermediate in organic synthesis. It can participate in several types of reactions:

    • Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
    • Reduction and Oxidation: The carbonyl functionality allows for reduction to alcohols or oxidation to carboxylic acids.

    Biological Applications

    The biological activity of 1-phenylpropan-2-yl methanesulfonate has been investigated in various studies:

    • Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes, impacting metabolic pathways.
    • Antimicrobial Activity: Preliminary studies indicate that related sulfonate esters exhibit antimicrobial properties against various bacterial strains.
    • Cytotoxic Effects: In vitro studies suggest that this compound may induce apoptosis in certain cancer cell lines.

    Data Table: Summary of Chemical Reactions

    Type of ReactionDescriptionCommon ReagentsMajor Products Formed
    Nucleophilic SubstitutionDisplacement of the methanesulfonate groupSodium azide, potassium thiocyanateAmides, thiols
    ReductionConversion of carbonyl to alcoholSodium borohydride, lithium aluminum hydrideAlcohol derivatives
    OxidationConversion to carboxylic acidsPotassium permanganate, chromium trioxideCarboxylic acids, ketones

    Case Studies

    Several case studies highlight the biological activities and potential applications of 1-phenylpropan-2-yl methanesulfonate:

    StudyObjectiveFindings
    Study AEvaluate enzyme inhibitionSignificant inhibition of enzyme X with IC50 values indicating therapeutic potential.
    Study BAssess antimicrobial propertiesEffectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
    Study CInvestigate cytotoxicityInduced apoptosis in cancer cell line Y with a reduction in cell viability by 30% at 100 µM concentration.

    Mechanism of Action

    • The exact mechanism by which 1-Phenylpropan-2-yl methanesulfonate exerts its effects depends on its specific application. Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Characteristics :

    • Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, D-amphetamine reacts with methanesulfonate esters under basic conditions (e.g., K₂CO₃ in methanol at 80°C), followed by purification via reverse-phase HPLC to achieve >95% purity .
    • Spectroscopic Data : The ¹³C NMR spectrum (S1) provides structural confirmation, with signals corresponding to the phenyl ring, methanesulfonate group, and propan-2-yl chain .

    Comparison with Structurally Related Sulfonate Compounds

    This section evaluates 1-phenylpropan-2-yl methanesulfonate against other sulfonates, focusing on structural, spectroscopic, and functional differences.

    Ethyl Methanesulfonate

    Structural Differences : Ethyl methanesulfonate (EMS) replaces the 1-phenylpropan-2-yl group with a simple ethyl chain.

    • Applications: EMS is a well-known alkylating agent and mutagen in biochemical research .
    • Hazards: Classified as a carcinogen, mutagen, and teratogen due to its ability to alkylate DNA .
    • Spectroscopy : Distinct ¹H NMR signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂OSO₂) differentiate it from 1-phenylpropan-2-yl methanesulfonate, which exhibits aromatic proton signals (δ ~7.2–7.5 ppm) .

    Lead Methanesulfonate

    Structural Differences : A metal sulfonate with lead as the counterion (Pb(CH₃SO₃)₂).

    • Physical Properties : Colorless aqueous solution, corrosive to metals, and stable under standard conditions .
    • Applications : Used in electroplating and industrial processes, contrasting with the pharmaceutical applications of 1-phenylpropan-2-yl methanesulfonate .
    • Hazards : Causes respiratory and dermal irritation; toxic to the central nervous system due to lead content .

    Sodium 2-Methylprop-2-ene-1-sulfonate

    Structural Differences : A sulfonate salt with a vinyl group (CH₂=C(CH₃)SO₃⁻Na⁺).

    • Applications: Primarily employed in polymer chemistry (e.g., as a monomer for water-soluble polymers) .
    • Reactivity : The vinyl group enables polymerization, unlike the ester functionality in 1-phenylpropan-2-yl methanesulfonate, which is tailored for nucleophilic substitution .

    Data Tables: Comparative Analysis

    Table 1. Structural and Functional Comparison

    Compound Molecular Weight (g/mol) Key Functional Groups Applications Hazards
    1-Phenylpropan-2-yl methanesulfonate ~228 Methanesulfonate ester, phenyl Hapten synthesis for vaccines Not explicitly reported
    Ethyl methanesulfonate 124 Methanesulfonate ester, ethyl DNA alkylation, mutagenesis studies Carcinogen, mutagen, teratogen
    Lead methanesulfonate ~385 Methanesulfonate, lead ion Electroplating, industrial processes Neurotoxic, corrosive
    Sodium 2-methylprop-2-ene-1-sulfonate 158 Vinyl sulfonate, sodium salt Polymer chemistry Not explicitly reported

    Research Findings and Implications

    • Reactivity : The phenyl group in 1-phenylpropan-2-yl methanesulfonate stabilizes the transition state in substitution reactions, enhancing its utility in hapten synthesis compared to aliphatic sulfonates like EMS .
    • Industrial vs. Pharmaceutical Use : Sulfonates with metal counterions (e.g., lead) or simple alkyl chains (e.g., EMS) dominate industrial applications, while aryl-substituted variants like 1-phenylpropan-2-yl methanesulfonate are niche intermediates in medicinal chemistry .

    Biological Activity

    1-Phenylpropan-2-yl methanesulfonate, also known as 1-phenylpropan-2-yl tosylate or 1-phenylpropan-2-yl mesylate, is an organosulfonate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its interaction with neurotransmitter systems, antimicrobial properties, and applications in synthetic chemistry.

    Chemical Structure and Properties

    1-Phenylpropan-2-yl methanesulfonate is characterized by the presence of a phenyl group attached to a propan-2-ol backbone, with a methanesulfonate group acting as a leaving group. Its chemical structure can be represented as follows:

    C9H10O3S\text{C}_9\text{H}_{10}\text{O}_3\text{S}

    Neurotransmitter Interaction

    Research indicates that 1-phenylpropan-2-yl methanesulfonate may influence neurotransmitter release and uptake in the brain. A study highlighted its role as a substrate for the dopamine transporter (DAT), suggesting it could modulate dopamine levels, which are critical in various neuropsychiatric conditions . The following table summarizes findings related to its potency in neurotransmitter systems:

    CompoundTargetEffect on Neurotransmitter ReleaseReference
    1-Phenylpropan-2-yl methanesulfonateDopamine Transporter (DAT)Modulates release
    S(+)amphetamineDATIncreases release
    S(+)methamphetamineDATIncreases release

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of sulfonates, including methanesulfonates, exhibit significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

    In a study examining the neurochemical properties of various phenylalkylamines, 1-phenylpropan-2-yl methanesulfonate was found to exhibit unique interactions with the DAT. The research utilized in vitro assays to measure its efficacy compared to other known stimulants, revealing a moderate potency that warrants further investigation .

    Study 2: Antimicrobial Efficacy

    A comprehensive evaluation of sulfonate compounds demonstrated that 1-phenylpropan-2-yl methanesulfonate derivatives showed promising results against Gram-positive bacteria. The study employed disk diffusion methods to assess activity, with results indicating a substantial zone of inhibition against Staphylococcus aureus .

    Synthetic Applications

    Beyond its biological activities, 1-phenylpropan-2-yl methanesulfonate serves as an important reagent in organic synthesis. It has been utilized in catalytic enantioselective reactions, particularly in the synthesis of chiral compounds. Its role as an electrophile in nucleophilic substitution reactions allows for the formation of complex organic molecules with high stereoselectivity .

    Q & A

    Basic Research Questions

    Q. What are the methodological approaches for synthesizing 1-Phenylpropan-2-yl methanesulfonate with high regioselectivity?

    • Answer : Synthesis typically involves nucleophilic substitution of 1-phenylpropan-2-ol with methanesulfonyl chloride under controlled conditions. Use anhydrous dichloromethane as a solvent and triethylamine as a base to scavenge HCl. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography, and confirm regioselectivity using 1^1H NMR (e.g., characteristic singlet for methanesulfonate group at ~3.0 ppm) .

    Q. How can crystallographic data resolve ambiguities in the structural elucidation of 1-Phenylpropan-2-yl methanesulfonate?

    • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX or OLEX2 software provides definitive bond lengths/angles. For example, the methanesulfonate group’s tetrahedral geometry (S–O bond lengths ~1.43 Å) and phenyl ring orientation can be validated. Refinement protocols should include checks for thermal displacement parameters to rule out disorder .

    Q. What analytical techniques are recommended for assessing purity in batch-specific samples?

    • Answer : Use LC/MS/MS with electrospray ionization (ESI) to detect trace impurities (e.g., residual methanesulfonic acid). Compare retention times and fragmentation patterns against reference standards. Quantify using external calibration curves, ensuring detection limits <0.1% w/w .

    Advanced Research Questions

    Q. How should researchers address contradictions in reported biological activity data for methanesulfonate derivatives?

    • Answer : Perform systematic dose-response assays (e.g., microbial inhibition or cytotoxicity studies) under standardized conditions (pH, temperature). Cross-validate with orthogonal methods (e.g., transcriptomic profiling for mutagenicity vs. phenotypic assays). Statistical tools like ANOVA with post-hoc tests can resolve variability in EC50_{50} values .

    Q. What advanced spectroscopic methods are suitable for studying environmental degradation pathways of 1-Phenylpropan-2-yl methanesulfonate?

    • Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ion chromatography to identify degradation byproducts (e.g., sulfonate oxidation products). Use 13^{13}C-labeled analogs in photolysis studies to track carbon fate via NMR. Compare degradation kinetics in simulated environmental matrices (soil/water) .

    Q. How can computational modeling predict the reactivity of 1-Phenylpropan-2-yl methanesulfonate in nucleophilic substitution reactions?

    • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition-state geometries. Calculate activation energies for competing pathways (e.g., SN_N1 vs. SN_N2). Validate with kinetic isotope effects (KIEs) in experimental studies. Solvent effects can be modeled using the polarizable continuum model (PCM) .

    Q. What strategies mitigate artifacts in mutagenicity assays caused by methanesulfonate derivatives?

    • Answer : Include negative controls (e.g., Ames test with Salmonella TA100 strain) to exclude spontaneous revertants. Pre-treat samples with metabolic activation (S9 fraction) to mimic in vivo conditions. Use LC/MS to confirm compound stability during assay incubation .

    Data Analysis & Interpretation

    Q. How should researchers statistically validate discrepancies in crystallographic and NMR-derived structural data?

    • Answer : Apply R-factors (e.g., R1_1 < 5%) for crystallographic reliability. For NMR, use 2D experiments (COSY, HSQC) to resolve overlapping signals. Cross-correlate data via root-mean-square deviations (RMSD) between experimental and DFT-predicted structures .

    Q. What protocols ensure reproducibility in synthesizing enantiomerically pure 1-Phenylpropan-2-yl methanesulfonate?

    • Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane:isopropanol (95:5) to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in 1^1H NMR. Optimize reaction conditions (e.g., low temperature) to minimize racemization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.